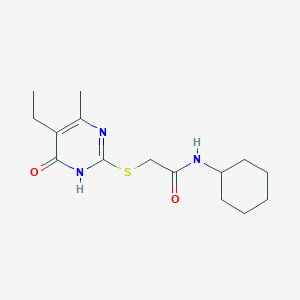
5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the alkylation of amino-substituted heterocycles with chloromethylpyridinium chlorides under mild, neutral conditions, as described in the synthesis of geminal bis(heteroarylium) salts . Although the specific synthesis of 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride is not detailed, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using spectroscopic methods such as IR and NMR spectroscopy . These techniques can provide information about the functional groups present and the overall structure of the compound. The presence of amino and chlorobenzyl groups in the compound of interest suggests that it would exhibit distinct spectroscopic features.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds is influenced by the presence of reactive functional groups. For example, the presence of an active carbonyl group in 3-hydroxy-3-pyrrolin-2-ones allows for high reactivity and the formation of various condensed systems . Similarly, the amino group in 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride could be expected to participate in nucleophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. For instance, the enol form of certain heterocyclic compounds has been established based on spectroscopic data and reactivity with iron(III) chloride . The compound of interest would likely have properties influenced by its amino and chlorobenzyl substituents, such as solubility, melting point, and reactivity.
科学的研究の応用
Synthesis and Anticonvulsant Activity
A study by Arora and Knaus (1999) explored the synthesis of various compounds related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. One of these compounds exhibited significant anticonvulsant activity, suggesting potential applications in the treatment of epilepsy and related disorders (Arora & Knaus, 1999).
Antimicrobial Properties
Elgemeie et al. (2017) conducted research on the synthesis of novel pyridones similar to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. These compounds were evaluated for their antibacterial and antifungal properties, indicating potential applications in addressing microbial infections (Elgemeie et al., 2017).
Eco-Friendly Synthesis
Gümüş (2019) researched an eco-friendly method for synthesizing Schiff bases, using a compound structurally related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. This green chemistry approach highlights the compound's role in developing more sustainable pharmaceutical and chemical synthesis methods (Gümüş, 2019).
Potential Anticancer Applications
Temple et al. (1983) investigated the effects of pyridooxazines and pyridothiazines, structurally related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride, on the proliferation of cultured L1210 cells and mice bearing P388 leukemia. This research suggests potential applications in cancer treatment (Temple et al., 1983).
Synthesis of Novel Kinase-Focused Library
Smyth et al. (2010) explored efficient and regioselective synthesis routes to create a library of compounds, including 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, structurally related to 5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride. These compounds are suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).
特性
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O.ClH/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16;/h1-6,8H,7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQUVFCRPFHNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3-chlorobenzyl)pyridin-2(1H)-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)



![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)
![3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2499547.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/no-structure.png)
![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)


![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)